molecular formula C8H8F3N B1529349 Methyl[(3,4,5-trifluorophenyl)methyl]amine CAS No. 1340036-03-4

Methyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B1529349
CAS No.: 1340036-03-4
M. Wt: 175.15 g/mol
InChI Key: FTKFLJLKMQIDRI-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

This compound (C8H8F3N) possesses a distinct molecular architecture consisting of a benzene ring with three fluorine atoms at positions 3, 4, and 5, connected to a methylamine group through a methylene linker. The compound has a molecular weight of 175.15 g/mol and is characterized by multiple nomenclature identifiers.

The molecular structure can be represented through various notations:

Representation Type Notation
IUPAC Name N-methyl-1-(3,4,5-trifluorophenyl)methanamine
Molecular Formula C8H8F3N
SMILES CNCc1cc(F)c(c(c1)F)F
InChI InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3
InChIKey FTKFLJLKMQIDRI-UHFFFAOYSA-N

The bonding pattern within this molecule features several key structural elements. The carbon-fluorine bonds in the aromatic ring are highly polarized due to fluorine's electronegativity (3.98 on the Pauling scale). These bonds are typically shorter (approximately 1.35 Å) than other carbon-halogen bonds, creating a unique electronic distribution within the molecule. The nitrogen atom in the methylamine group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and nucleophilic center.

The arrangement of the three fluorine atoms in a symmetric pattern around the aromatic ring creates a distinct electronic environment that influences the compound's physical and chemical properties. The electron-withdrawing effect of these fluorine atoms significantly affects the electron density distribution within the aromatic system, altering its reactivity profile compared to non-fluorinated analogs.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic techniques provide crucial information for identifying and characterizing this compound. Each method offers unique insights into the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) NMR spectrum of this compound exhibits characteristic signals corresponding to its structural components:

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Aromatic protons 6.8-7.0 Doublet (due to F-coupling) 2H
Methylene (-CH2-) 3.6-3.8 Singlet 2H
N-methyl (-CH3) 2.4-2.6 Singlet 3H
Amine (-NH) Variable (2.0-2.5) Broad singlet 1H

Fluorine-19 (19F) NMR spectroscopy is particularly valuable for characterizing this compound due to its three fluorine atoms. The spectrum typically displays two distinct signals:

Fluorine Position Chemical Shift (ppm) Multiplicity
Para-fluorine (F-4) -158 to -160 Triplet
Meta-fluorines (F-3,5) -135 to -137 Doublet of doublets

Carbon-13 (13C) NMR would reveal signals for all eight carbon atoms, with the carbons directly bonded to fluorine displaying characteristic downfield shifts and complex splitting patterns due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows several diagnostic absorption bands:

Functional Group Wavenumber (cm-1) Intensity
N-H stretching 3300-3500 Medium
Aromatic C-H stretching ~3100 Weak
Aliphatic C-H stretching 2900-3000 Medium
C-F stretching 1000-1400 Strong
Aromatic ring vibrations 1400-1600 Variable
C-N stretching 1200-1350 Medium

Primary amines typically show two N-H stretching bands in the 3300-3500 cm-1 region, corresponding to symmetric and asymmetric stretching modes.

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum would exhibit:

Fragment m/z Relative Intensity Fragment Identity
Molecular ion (M+) 175 Variable C8H8F3N
M-15 160 High Loss of methyl group
M-28 147 Moderate Loss of ethylene
C7H4F3 145 High Trifluorobenzyl fragment
C7H6F3 147 Moderate Trifluorotoluene fragment
CH3NH 30 Low Methylamine fragment

The fragmentation pattern is characteristic of benzylamines, with the cleavage of the benzylic C-N bond representing a primary fragmentation pathway.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is limited in the literature, its conformational behavior can be inferred from studies of related compounds and theoretical principles.

The crystalline state of this compound would be influenced by several factors:

Factor Description Impact on Crystal Structure
Fluorine interactions C-F···H-C, C-F···F-C, C-F···π Influences molecular packing and orientation
Hydrogen bonding N-H···F, N-H···N potential interactions Affects intermolecular assembly
π-π stacking Between aromatic rings Determines layer arrangements
Molecular symmetry C1 point group with no symmetry elements Influences space group selection

Conformational analysis reveals several rotatable bonds that define the compound's three-dimensional structure:

  • The rotation around the bond connecting the methylene group to the aromatic ring
  • The rotation around the C-N bond between the methylene and amine groups
  • The rotation of the N-methyl bond

These rotations generate multiple possible conformers with different energies. The preferred conformation likely positions the methylamine group to minimize steric interactions with the aromatic fluorine atoms while optimizing electronic effects.

Computational studies suggest that in the crystal lattice, molecules would arrange to optimize weak intermolecular interactions, particularly those involving the fluorine atoms. The trifluorophenyl group creates a distinctive electronic distribution that influences the molecular dipole moment and consequently affects crystal packing arrangements.

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound.

Density Functional Theory (DFT) Predictions

DFT calculations using appropriate functionals (such as B3LYP or M06-2X) with basis sets like 6-31G(d,p) would predict several key properties:

Property Prediction Significance
Optimized geometry Planar aromatic ring with specific side chain orientation Confirms structural features and preferred conformations
Electronic distribution Electron-deficient aromatic ring Explains reactivity patterns
HOMO-LUMO gap Approximately 5-6 eV Indicates chemical stability and potential reactivity
Dipole moment 2-3 Debye directed toward amine group Influences intermolecular interactions
Atomic charges Partial negative charges on F atoms, partial positive charges on C atoms Determines electrostatic interaction patterns

Calculated vibrational frequencies would correspond closely with experimental IR spectra, with characteristic modes for C-F stretching, aromatic ring vibrations, and amine-related motions. Theoretical NMR chemical shifts would provide benchmarks for experimental assignments, particularly valuable for the 19F resonances.

Molecular Dynamics Simulations

Molecular dynamics simulations would explore the dynamic behavior of this compound:

Simulation Type Expected Insights Applications
Conformational sampling Accessible conformational space and energy barriers Understanding molecular flexibility
Solvation studies Solvent-dependent conformational preferences Predicting behavior in different media
Temperature effects Conformational distributions at various temperatures Analyzing thermal stability
Crystal structure prediction Possible packing arrangements Guiding crystallization experiments

The simulations would likely reveal that the rotation around the bond connecting the methylene group to the aromatic ring has a relatively high energy barrier due to conjugative effects, while rotation around the C-N bond would have a lower barrier.

Additionally, computational methods would predict potential reaction sites and mechanisms. The nitrogen atom would be identified as the primary nucleophilic center, while the electron-deficient aromatic ring might participate in certain nucleophilic aromatic substitution reactions under specific conditions.

Properties

IUPAC Name

N-methyl-1-(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFLJLKMQIDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl[(3,4,5-trifluorophenyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluorophenyl group.

Mechanism of Action

The mechanism by which Methyl[(3,4,5-trifluorophenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl[(3,4,5-trifluorophenyl)methyl]amine and related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Features Fluorine Substitution Heterocyclic Presence
This compound C₈H₈F₃N 175.15 3,4,5-Trifluorobenzyl + methylamine 3 F atoms None
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine C₁₄H₁₂F₃N₂ 281.26 Pyridine ring + 4-CF₃ benzyl 3 F (CF₃ group) Pyridine
N-[(1-Methyl-1H-imidazol-2-yl)methyl]-N-(3,4,5-trifluorobenzyl)cyclopropanamine C₁₅H₁₆F₃N₃ 295.31 Imidazole + cyclopropanamine + 3,4,5-F benzyl 3 F atoms Imidazole
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine C₁₁H₈F₃NS 243.25 Thiophene + 3-CF₃ phenyl 3 F (CF₃ group) Thiophene

Key Observations :

  • Fluorine Substitution : The target compound and the imidazole derivative feature 3,4,5-trifluorophenyl groups, while others (e.g., ) use trifluoromethyl (CF₃) substituents. The electron-withdrawing nature of fluorine influences electronic density and reactivity.
  • Heterocycles : The pyridine , imidazole , and thiophene derivatives introduce heterocyclic rings, which can enhance binding to biological targets but may complicate synthesis compared to the simpler benzylamine scaffold.
  • Molecular Weight : The target compound has the lowest molecular weight (175.15), favoring better pharmacokinetic properties like absorption, while the imidazole derivative (295.31) offers greater structural complexity for specialized applications.

Reactivity Comparison :

  • The target compound’s lack of heterocycles simplifies functionalization at the amine group, making it a versatile intermediate.
  • Compounds with pyridine or imidazole rings () may exhibit stronger coordination to metal catalysts, aiding in further derivatization.

Biological Activity

Methyl[(3,4,5-trifluorophenyl)methyl]amine, a compound characterized by the trifluoromethyl substitution on the phenyl ring, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Chemical Formula : C8H8F3N
  • Molecular Weight : 179.15 g/mol
  • Structural Characteristics : The presence of three fluorine atoms on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound primarily revolves around its interactions with various molecular targets:

  • Enzyme Interaction :
    • This compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways. For instance, it has been shown to inhibit lysosomal phospholipase A2, contributing to conditions like phospholipidosis.
  • Receptor Binding :
    • This compound interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolism and neurobiology. The trifluoromethyl group increases binding affinity to these receptors.

Biological Activity Profile

The biological activities of this compound can be categorized into several areas:

Activity Type Description
Enzyme Inhibition Inhibits specific enzymes such as lysosomal phospholipase A2.
Receptor Modulation Interacts with GPCRs affecting cellular signaling pathways.
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens.
Cytotoxic Effects Demonstrates cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties.

Case Studies and Research Findings

  • Antimicrobial Studies :
    Research has indicated that this compound shows significant antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity in Cancer Cells :
    A study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values ranging from 10 to 20 µM. This suggests a potential role in cancer therapeutics by targeting specific cellular pathways involved in proliferation.
  • Pharmacokinetic Properties :
    The trifluoromethyl substitution enhances metabolic stability and bioavailability. Studies indicate that compounds with similar structures have prolonged half-lives in vivo due to reduced metabolic degradation.

Preparation Methods

Reductive Amination of 3,4,5-Trifluorobenzaldehyde Derivatives

One of the most straightforward and commonly used methods to synthesize methyl[(3,4,5-trifluorophenyl)methyl]amine is via reductive amination of the corresponding 3,4,5-trifluorobenzaldehyde with methylamine or methylamine equivalents.

  • Mechanism : The aldehyde group of 3,4,5-trifluorobenzaldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
  • Conditions : The reaction can be carried out under mild conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
  • Solvent : Common solvents include ethanol, methanol, or dichloromethane.
  • Advantages : This method offers good selectivity and yields, with the possibility of conducting the reaction under solvent-free mechanochemical conditions to enhance environmental friendliness.

Supporting Data:

Parameter Typical Conditions Notes
Aldehyde substrate 3,4,5-trifluorobenzaldehyde Commercially available or synthesized
Amine source Methylamine or methylamine hydrochloride Used in equimolar or slight excess
Reducing agent Sodium cyanoborohydride or hydrogen Selective reduction of imine intermediate
Solvent Ethanol, methanol, or solvent-free Mechanochemical grinding possible
Reaction time 15 min to several hours Mechanochemical method achieves rapid reaction (15 min)
Yield Good to excellent (typically >80%) Comparable or superior to traditional methods

This reductive amination approach is supported by mechanochemical synthesis studies where fluorinated imines were efficiently prepared by grinding equimolar amounts of substrates at room temperature, followed by reduction to amines.

Nucleophilic Substitution on 3,4,5-Trifluorobenzyl Halides

Another preparation route involves nucleophilic substitution of 3,4,5-trifluorobenzyl halides (e.g., bromide or chloride) with methylamine.

  • Mechanism : The benzyl halide undergoes nucleophilic attack by methylamine, displacing the halide to form this compound.
  • Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux.
  • Additives : Bases like triethylamine may be used to neutralize the generated acid.
  • Purification : The product can be purified by salt formation or crystallization.

Supporting Information:

Parameter Typical Conditions Notes
Substrate 3,4,5-trifluorobenzyl bromide/chloride Prepared from corresponding alcohol or aldehyde
Nucleophile Methylamine (aqueous or anhydrous) Used in excess to drive reaction
Solvent DMF, THF, or mixtures High boiling point solvents preferred
Temperature Reflux (60–80 °C) Ensures complete substitution
Reaction time Several hours to overnight Dependent on substrate reactivity
Yield Moderate to high (60–90%) Purification by salt formation improves purity

This method is consistent with general amination strategies described in patent literature and organic synthesis protocols.

Azide Intermediate Reduction Route

A more complex but versatile method involves the synthesis of an azide intermediate followed by reduction to the amine.

  • Step 1 : Conversion of 3,4,5-trifluorobenzyl halide or alcohol to the corresponding azide using azidating agents such as sodium azide (NaN3), lithium azide (LiN3), or tetrabutylammonium azide.
  • Step 2 : Reduction of the azide to this compound using hydrogenation or Staudinger reaction conditions.

Reaction Conditions and Solvents:

  • Azidation is conducted in solvents such as ethers (THF, 1,4-dioxane), esters (ethyl acetate), or chlorinated solvents (dichloromethane).
  • Reduction typically uses catalytic hydrogenation over Pd/C or triphenylphosphine in aqueous media.

Advantages:

  • Allows for stereochemical control and functional group tolerance.
  • Useful for preparing optically active amines if chiral precursors are used.

Data Table:

Step Reagents and Conditions Notes
Azidation NaN3, LiN3, or TBA azide in THF or DCM Mild conditions, high azide yield
Reduction H2, Pd/C or PPh3 in aqueous solvent Clean conversion to amine
Yield High (>80%) Purification by salt formation possible

This strategy is outlined in patent processes for related fluorinated amines, emphasizing solvent choice and purification techniques.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield
Reductive Amination 3,4,5-trifluorobenzaldehyde + methylamine + NaBH3CN Mild, selective, solvent-free option possible >80%
Nucleophilic Substitution 3,4,5-trifluorobenzyl halide + methylamine + base Straightforward, scalable 60–90%
Azide Intermediate Reduction 3,4,5-trifluorobenzyl azide + catalytic hydrogenation Versatile, stereocontrol possible >80%
Organometallic Complex Catalysis Tris(3,4,5-trifluorophenyl)borane + trimethylaluminum Novel catalytic routes Research stage

Q & A

Q. What are the recommended synthetic routes for Methyl[(3,4,5-trifluorophenyl)methyl]amine, and what reaction conditions optimize yield?

The synthesis of fluorinated amines like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting a trifluoromethylated aryl halide (e.g., 3,4,5-trifluorobenzyl chloride) with methylamine under inert conditions (argon/nitrogen atmosphere) at 60–80°C, using a polar aprotic solvent like DMF or THF .
  • Copper-catalyzed coupling : A method used for analogous fluorinated amines involves coupling trifluoromethylated biphenyls with methylamine derivatives in the presence of a Cu(I) catalyst, achieving yields >75% under controlled temperatures (40–60°C) .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization should include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and fluorine integration. For example, 19F^{19}\text{F} NMR peaks for 3,4,5-trifluorophenyl groups appear as distinct triplets between δ -140 to -160 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ = 204.1 for C9_9H10_{10}F3_3N).
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with PubChem data for related fluorinated amines .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a:

  • Building block for bioactive molecules : Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in designing kinase inhibitors or GPCR-targeted drugs .
  • Precursor for fluorinated ligands : Used in positron emission tomography (PET) tracer development due to fluorine’s favorable nuclear properties .
    Case study : Analogous compounds with 3,4,5-trifluorophenyl groups show nanomolar affinity for serotonin receptors .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence reaction kinetics in further functionalization?

The strong electron-withdrawing nature of the trifluoromethyl group:

  • Slows electrophilic aromatic substitution : Requires harsher conditions (e.g., HNO3_3/H2_2SO4_4 at 80°C) for nitration compared to non-fluorinated analogs .
  • Enhances stability in radical reactions : Fluorine’s inductive effect stabilizes intermediates, as seen in free-radical polymerizations of related fluorinated amines .
    Experimental tip : Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reactive sites .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Common issues and solutions:

  • Over-alkylation : Use excess methylamine or low temperatures (0–5°C) to favor mono-alkylation .
  • Fluorine displacement : Avoid strong nucleophiles (e.g., hydroxide) in polar solvents; opt for milder bases like triethylamine .
  • Byproduct formation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dopamine D2_2 receptor). Fluorine atoms often form halogen bonds with backbone carbonyls .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with IC50_{50} values for activity prediction .
    Validation : Compare computational results with in vitro assays (e.g., radioligand binding assays) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Detection limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .
    Reference : A validated method for similar fluorinated amines achieved >90% recovery in rat plasma .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(3,4,5-trifluorophenyl)methyl]amine
Reactant of Route 2
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Methyl[(3,4,5-trifluorophenyl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.